2-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(phenethylamino)oxazole-4-carbonitrile

Description

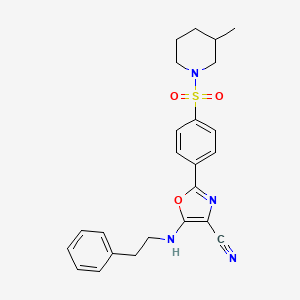

2-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(phenethylamino)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted at position 4 with a carbonitrile group, at position 2 with a 4-((3-methylpiperidin-1-yl)sulfonyl)phenyl moiety, and at position 5 with a phenethylamino group. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the phenethylamino side chain may facilitate membrane penetration or receptor binding.

Properties

IUPAC Name |

2-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3S/c1-18-6-5-15-28(17-18)32(29,30)21-11-9-20(10-12-21)23-27-22(16-25)24(31-23)26-14-13-19-7-3-2-4-8-19/h2-4,7-12,18,26H,5-6,13-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTOAMQOIYOSTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCC4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(phenethylamino)oxazole-4-carbonitrile has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on available literature.

- IUPAC Name : this compound

- Molecular Formula : C19H22N4O2S

- Molecular Weight : 366.47 g/mol

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets in cells. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, while the oxazole ring may contribute to its interaction with various receptors and enzymes involved in cell signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to the one in focus exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities have been shown to block cell cycle progression at the G2/M phase and induce apoptosis through the disruption of microtubule dynamics by binding to β-tubulin .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 0.5 | Microtubule disruption |

| MCF7 (Breast) | 0.8 | Apoptosis induction |

| HeLa (Cervical) | 0.6 | Cell cycle arrest |

Anti-inflammatory Activity

Compounds with a similar structure have also demonstrated anti-inflammatory properties, inhibiting pathways involved in the production of pro-inflammatory cytokines. This suggests that the target compound may be beneficial in treating inflammatory diseases .

Case Studies

- Study on Antiproliferative Activity : A study evaluated a series of phenyl sulfonamide derivatives, revealing that those with piperidine moieties exhibited enhanced activity against cancer cell lines, with IC50 values in the nanomolar range . The study concluded that modifications at the piperidine position could further enhance anticancer efficacy.

- In Vivo Studies : In chick chorioallantoic membrane assays, analogs of this compound showed significant inhibition of angiogenesis and tumor growth, comparable to known anticancer agents like combretastatin A-4 .

Structure-Activity Relationship (SAR)

Research into SAR has provided insights into how modifications to the compound can enhance its biological activity:

- Piperidine Substitution : Variations in the piperidine ring can significantly affect binding affinity and selectivity for targeted receptors.

- Oxazole Ring Modifications : Alterations in the oxazole structure have been associated with improved potency against specific cancer types.

Comparison with Similar Compounds

Structural Comparison with Oxazole-4-carbonitrile Analogues

Oxazole-4-carbonitriles are a well-studied class of bioactive molecules. The following table highlights key structural and functional differences between the target compound and analogues from the literature:

Key Observations :

- Substituent Effects : The target compound’s sulfonylphenyl group at position 2 is more polar and sterically demanding compared to halogenated aryl (3q, 3r) or thiophenyl (3t) substituents. This may enhance solubility but reduce membrane permeability relative to halogenated analogues .

- Amino Side Chains: The phenethylamino group in the target compound differs from indole-based substituents in analogues. Indole moieties are known for π-π stacking with aromatic residues in fungal enzymes, whereas phenethylamino’s flexibility may favor interactions with hydrophobic pockets .

Comparison with Pyrimidine- and Pyrazole-carbonitrile Derivatives

Pyrimidine- and pyrazole-carbonitriles represent related heterocyclic systems with distinct pharmacological profiles:

Key Observations :

- Pyrazoles (e.g., fipronil) are more rigid, favoring strong hydrophobic interactions in pesticidal targets .

- Functional Groups : The sulfonyl group in the target compound contrasts with morpholine-carbonyl (compound 6) or sulfinyl (fipronil) groups. Sulfonyl’s strong electron-withdrawing nature may enhance stability but reduce metabolic resistance compared to fipronil’s sulfinyl group .

Hypothetical Activity and Mechanism

Based on structural parallels:

- Antifungal Potential: The oxazole-4-carbonitrile scaffold (as in 3q–3t) is associated with antifungal activity, likely via inhibition of fungal cytochrome P450 or chitin synthase. The target compound’s sulfonyl group could enhance binding to catalytic serine residues .

- Pesticidal Applications: Pyrazole-carbonitriles like fipronil target insect GABA receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.